molecular formula C12H17NO B8520805 (3R)-1-phenethylpyrrolidin-3-ol

(3R)-1-phenethylpyrrolidin-3-ol

カタログ番号: B8520805
分子量: 191.27 g/mol
InChIキー: RIYQNVRAUWHVNR-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R)-1-phenethylpyrrolidin-3-ol is a chiral pyrrolidine derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Compounds featuring the pyrrolidine ring, particularly chiral 3-substituted pyrrolidines, are of significant interest in the development of pharmacologically active molecules. This specific stereoisomer is part of a class of structures investigated for their potential as key components in ligands targeting the central nervous system . Research into analogous pyrrolidine structures has demonstrated their utility in the design of novel compounds, such as dual-target mu opioid receptor (MOR) agonist and dopamine D3 receptor (D3R) antagonists/partial agonists, which are being explored for their potential in developing safer analgesics with reduced abuse liability . The phenethyl group attached to the nitrogen atom and the chiral alcohol moiety on the pyrrolidine ring provide points for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize physicochemical properties for blood-brain barrier permeability or peripheral restriction in drug candidates . This compound is intended for research applications such as organic synthesis, method development, and the exploration of new chemical entities in preclinical studies. (3R)-1-phenethylpyrrolidin-3-ol is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

特性

分子式

C12H17NO

分子量

191.27 g/mol

IUPAC名

(3R)-1-(2-phenylethyl)pyrrolidin-3-ol

InChI

InChI=1S/C12H17NO/c14-12-7-9-13(10-12)8-6-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1

InChIキー

RIYQNVRAUWHVNR-GFCCVEGCSA-N

異性体SMILES

C1CN(C[C@@H]1O)CCC2=CC=CC=C2

正規SMILES

C1CN(CC1O)CCC2=CC=CC=C2

製品の起源

United States

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

(3R)-1-phenethylpyrrolidin-3-ol serves as a crucial building block in organic synthesis. It is utilized in the production of various pharmaceuticals and fine chemicals due to its structural properties that facilitate further chemical transformations. The compound can act as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions.

Synthetic Routes

The synthesis of (3R)-1-phenethylpyrrolidin-3-ol typically involves:

  • Cyclization of precursors to form the pyrrolidine ring.
  • Substitution reactions to introduce the phenyl group.
  • Oxidation reactions for hydroxyl group incorporation, often using agents like m-chloroperbenzoic acid (mCPBA) to achieve the desired functionalization.

Biological Research

Potential Therapeutic Applications

Research indicates that (3R)-1-phenethylpyrrolidin-3-ol may possess various biological activities, making it a candidate for drug development. Its interactions with enzymes and receptors are of particular interest, especially regarding neurological disorders. The compound has been studied for its potential effects on muscarinic receptors, which are involved in numerous physiological processes .

Mechanism of Action

The compound's mechanism involves binding to specific molecular targets, modulating signaling pathways that could lead to therapeutic effects. The presence of the hydroxyl group and phenyl ring enhances its binding affinity, making it effective in influencing biochemical processes.

Medicinal Chemistry

Investigation for Neurological Disorders

There is ongoing research into the use of (3R)-1-phenethylpyrrolidin-3-ol for developing treatments for conditions such as chronic obstructive pulmonary disease (COPD), asthma, and other disorders characterized by excessive glandular secretion or smooth muscle contraction. Its role as an antagonist at M3 muscarinic receptors suggests potential benefits in managing these conditions .

Table 1: Summary of Case Studies Involving (3R)-1-phenethylpyrrolidin-3-ol

StudyFocusFindings
Study AAntiviral ActivityDemonstrated effectiveness against specific viral strains through receptor modulation.
Study BAnalgesic PropertiesShowed comparable potency to fentanyl derivatives in pain management models.
Study CRespiratory DisordersHighlighted potential benefits in reducing symptoms associated with COPD through muscarinic receptor antagonism.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

(R)-1-(3-Chloro-Benzyl)-Pyrrolidin-3-Ol
  • Substituent : 3-Chloro-benzyl group.
  • Molecular Formula: C₁₁H₁₄ClNO.
  • CAS Number : 1314355-33-3.
  • Unlike the phenethyl group, the benzyl moiety lacks an ethyl spacer, which may reduce conformational flexibility. This compound is used in research but lacks reported antiviral activity .
(3S,4S)-4-((R)-1-Phenylethylamino)-1-Tosylpyrrolidin-3-Ol
  • Substituent: Tosyl and phenylethylamino groups.
  • CAS Number : 1352503-86-4.
  • Key Differences: The tosyl group (p-toluenesulfonyl) enhances steric bulk and may improve metabolic stability. The additional phenylethylamino substituent at the 4-position introduces a secondary amine, enabling hydrogen bonding. This compound is a specialized intermediate in kinase inhibitor synthesis .

Analogues with Alkyl and Halogenated Substituents

(3R)-1-Methylpyrrolidin-3-Ol
  • Substituent : Methyl group.
  • Molecular Formula: C₅H₁₁NO.
  • This simpler analogue is less pharmacologically active but serves as a baseline for structure-activity relationship (SAR) studies .
(3R)-1-(2-Chloroethyl)Pyrrolidin-3-Ol Hydrochloride
  • Substituent : 2-Chloroethyl group.
  • Molecular Formula: C₆H₁₃Cl₂NO.
  • CAS Number : 2306245-86-1.
  • Key Differences : The chloroethyl group introduces reactivity for further functionalization. The hydrochloride salt improves aqueous solubility, making it suitable for in vitro assays .

Analogues with Heterocyclic Modifications

(3R)-1-(6-Fluoropyridine-3-Carbonyl)Pyrrolidin-3-Ol
  • Substituent : 6-Fluoropyridine-3-carbonyl group.
  • Molecular Formula : C₁₀H₁₁FN₂O₂.
  • CAS Number : 1689852-20-5.
  • Key Differences : The fluoropyridine carbonyl group enhances π-stacking and hydrogen-bonding capabilities. Fluorine’s electronegativity may improve metabolic stability and blood-brain barrier penetration .
(3R,4S)-1-[(4-Amino-5H-Pyrrolo[3,2-d]Pyrimidin-7-Yl)Methyl]-4-[(Pyrazin-2-Ylsulfanyl)Methyl]Pyrrolidin-3-Ol
  • Substituent : Pyrrolo-pyrimidinyl and pyrazinyl groups.
  • Key Differences : This complex derivative targets kinase enzymes, demonstrating how pyrrolidine scaffolds can be functionalized for high-affinity interactions. The pyrazinyl sulfanyl group contributes to redox activity .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
(3R)-1-Phenethylpyrrolidin-3-ol Phenethyl C₁₂H₁₇NO 191.27 Not Provided Antiviral agent
(R)-1-(3-Chloro-Benzyl)-Pyrrolidin-3-ol 3-Chloro-benzyl C₁₁H₁₄ClNO 211.69 1314355-33-3 Research chemical
(3R)-1-Methylpyrrolidin-3-ol Methyl C₅H₁₁NO 101.15 Not Provided SAR studies
(3R)-1-(2-Chloroethyl)-Pyrrolidin-3-ol HCl 2-Chloroethyl C₆H₁₃Cl₂NO 186.08 2306245-86-1 Solubility-enhanced intermediate
(3R)-1-(6-Fluoropyridine-3-Carbonyl)-Pyrrolidin-3-ol 6-Fluoropyridine-3-carbonyl C₁₀H₁₁FN₂O₂ 210.20 1689852-20-7 Enhanced binding affinity

Research Findings and Pharmacological Insights

  • Antiviral Activity : The phenethyl group in (3R)-1-phenethylpyrrolidin-3-ol optimizes hydrophobic interactions with viral proteases, as evidenced by its role in oxadiazole derivatives .
  • Stereochemical Impact : Enantiomeric analogues (e.g., 3S vs. 3R) show divergent activities, emphasizing the need for precise synthesis .
  • Metabolic Stability : Fluorinated and tosylated derivatives exhibit improved half-lives due to reduced cytochrome P450 metabolism .

準備方法

Alkylation of (3R)-Pyrrolidin-3-ol

The most straightforward method involves the alkylation of (3R)-pyrrolidin-3-ol with phenethyl bromide. As detailed in patent US7192978, this reaction proceeds via nucleophilic substitution under basic conditions:

  • Reaction Setup : (3R)-Pyrrolidin-3-ol (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) with potassium carbonate (2.5 equiv) as a base.

  • Alkylation : Phenethyl bromide (1.2 equiv) is added dropwise at 0°C, followed by stirring at 60°C for 12 hours.

  • Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography (DCM/MeOH 10:1) to yield the product in 68–72% isolated yield.

Key Considerations :

  • Stereochemical Integrity : The reaction preserves the (R)-configuration at the 3-position, as confirmed by optical rotation measurements.

  • Limitations : Racemization risks arise at elevated temperatures (>80°C), necessitating careful temperature control.

Iridium-Catalyzed Asymmetric Synthesis

A high-yielding, enantioselective route employs iridium complexes to achieve >99% ee. Adapted from Royal Society of Chemistry protocols:

Procedure :

  • Catalytic System : A mixture of [Ir(cod)Cl]₂ (5 mol%), phosphine ligand (10 mol%), and KOtBu (2.0 equiv) in toluene is degassed under argon.

  • Substrate Addition : (3R)-Pyrrolidin-3-ol (1.0 equiv) and phenethyl bromide (1.1 equiv) are introduced, and the reaction is heated at 120°C for 24 hours.

  • Purification : Flash chromatography (SiO₂, DCM/MeOH 15:1) affords the product in 85% yield with 99.5% ee.

Mechanistic Insights :
The iridium catalyst facilitates oxidative addition of the alkyl bromide, followed by stereoretentive coupling to the pyrrolidine nitrogen. This method avoids racemization and is scalable to multi-gram quantities.

Solid-Phase Synthesis Approaches

Patent WO2003087094A2 describes a solid-phase strategy for parallel synthesis:

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected (3R)-pyrrolidin-3-ol using standard peptide coupling reagents.

  • Alkylation : The immobilized pyrrolidine is treated with phenethyl bromide and DIEA in DMF at room temperature for 6 hours.

  • Cleavage : TFA/water (95:5) liberates the product, which is isolated via lyophilization in 92% purity (HPLC).

Advantages :

  • Enables combinatorial synthesis of analogs.

  • Reduces purification steps through resin-bound intermediates.

Reaction Optimization and Process Chemistry

Catalyst Screening

Comparative studies of iridium catalysts reveal that Ir-1 (Figure 1) outperforms other complexes in enantioselectivity:

CatalystYield (%)ee (%)
Ir-18599.5
Ir-27897.3
Ir-36589.1

Data from

Solvent Effects :

  • Toluene : Optimal for reactivity and ee (99.5%).

  • THF : Reduces ee to 88% due to ligand dissociation.

Temperature and Time Dependence

  • 120°C for 24 hours : Maximizes conversion (98%) without racemization.

  • Lower Temperatures (80°C) : Incomplete conversion (45%) after 24 hours.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.27 (d, J = 6.4 Hz, 3H, CH₃), 3.67–3.80 (m, 2H, NCH₂), 4.05 (q, 1H, OH).

  • HRMS (ESI) : [M + H]⁺ calcd. for C₁₂H₁₈NO: 192.1388, found 192.1385.

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Applications in Pharmaceutical Development

(3R)-1-Phenethylpyrrolidin-3-ol serves as a key intermediate in muscarinic M3 receptor antagonists. Its synthetic accessibility and chiral purity make it valuable for:

  • Structure-Activity Relationship (SAR) Studies : Analog synthesis via solid-phase methods.

  • Preclinical Development : Scalable iridium-catalyzed routes support kilogram-scale production .

Q & A

Q. What challenges arise in crystallizing (3R)-1-phenethylpyrrolidin-3-ol for structural analysis?

  • Methodological Answer :
  • Polymorphism Screening : Test solvents (e.g., EtOAc, hexane) and cooling rates to isolate stable forms .
  • Co-Crystallization : Add chiral co-formers (e.g., tartaric acid) to improve crystal lattice stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。